5-(6-Methoxypyridin-3-yl)-2-methylaniline

描述

5-(6-Methoxypyridin-3-yl)-2-methylaniline is a useful research compound. Its molecular formula is C13H14N2O and its molecular weight is 214.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5-(6-Methoxypyridin-3-yl)-2-methylaniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula and a molecular weight of approximately , exhibits properties that may be beneficial in various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

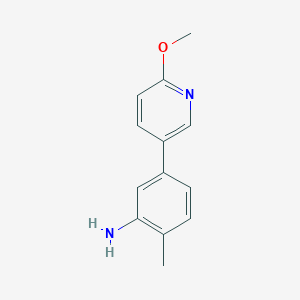

The structure of this compound can be represented as follows:

Key Features:

- Pyridine Ring: The presence of the methoxypyridine moiety enhances the compound's lipophilicity and may influence its interaction with biological targets.

- Aromatic Amine: The aniline part of the molecule is known for its ability to participate in hydrogen bonding, which is crucial for binding interactions with receptors.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be relevant for drug design targeting metabolic disorders.

- Receptor Modulation: It may interact with various receptors, including those involved in neurotransmission and inflammation, leading to altered signaling pathways.

Therapeutic Applications

- Anticancer Activity: Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. For instance, compounds structurally similar to this compound have been evaluated for their efficacy against Ewing's sarcoma cells, indicating a potential role in oncology .

- Neuroprotective Effects: Given its structural features, there is interest in exploring its neuroprotective properties, particularly in models of neurodegenerative diseases where modulation of neurotransmitter systems is beneficial.

- Antiviral Activity: Some studies have indicated that related compounds can inhibit viral replication, suggesting a possible application in antiviral therapies .

Case Studies and Research Findings

A review of recent literature reveals several significant findings regarding the biological activity of this compound:

科学研究应用

The compound 5-(6-Methoxypyridin-3-yl)-2-methylaniline , identified by the CAS number 1248688-36-9, has garnered attention in various scientific fields due to its unique structural features and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, organic synthesis, and biochemistry.

Medicinal Chemistry

This compound serves as a versatile scaffold in the development of pharmaceutical agents. Its structural characteristics allow for modifications that can enhance biological activity and selectivity towards specific targets.

Case Studies:

- Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. Modifications on the methoxypyridine moiety can lead to enhanced potency against tumor growth.

Organic Synthesis

The compound is utilized as a building block in organic synthesis. It can participate in various chemical reactions, including:

- Cross-coupling Reactions : It can be employed in Suzuki and Stille coupling reactions to form biaryl compounds, which are significant in drug development.

Example Reaction:

Biochemistry

In biochemistry, this compound is used as an organic buffer in biological assays. Its ability to stabilize pH levels makes it valuable for enzyme activity studies and other biochemical applications.

Applications:

- Enzyme Kinetics : It can be used to maintain optimal conditions for enzyme assays, facilitating accurate measurement of enzymatic activity.

Material Science

The compound's properties make it suitable for use in developing new materials, particularly those requiring specific electronic or optical characteristics.

Potential Uses:

- Conductive Polymers : Incorporating this compound into polymer matrices could enhance conductivity and open avenues for novel electronic applications.

Summary Table of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent development | Derivatives show cytotoxicity against cancer cells |

| Organic Synthesis | Building block for cross-coupling reactions | Forms biaryl compounds via Suzuki coupling |

| Biochemistry | Organic buffer for enzyme assays | Stabilizes pH for accurate enzymatic measurements |

| Material Science | Development of conductive polymers | Enhances electrical properties in polymer matrices |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(6-Methoxypyridin-3-yl)-2-methylaniline, and how do reaction conditions influence yield and purity?

- Methodological Answer : A typical route involves coupling reactions such as Suzuki-Miyaura cross-coupling, where the pyridinyl moiety is introduced to the aniline backbone. Protecting groups (e.g., methoxy) may be used to prevent undesired side reactions. Purification often employs column chromatography, with solvent polarity adjusted based on the compound's solubility (e.g., ethyl acetate/hexane mixtures). Melting point analysis (e.g., 29–31 °C for analogous 5-amino-2-methoxypyridine) and HPLC can validate purity .

Q. How can researchers characterize the basic structural features of this compound using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent positions via chemical shifts (e.g., methoxy protons at ~3.8 ppm, aromatic protons in pyridine/aniline rings). Infrared (IR) spectroscopy confirms functional groups like NH₂ (stretch ~3400 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹). Mass spectrometry (MS) provides molecular weight verification (e.g., [M+H]⁺ for C₁₃H₁₅N₂O: 223.12) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Recrystallization using solvents like ethanol or methanol (based on solubility data for similar compounds) can enhance purity. Flash chromatography with silica gel and gradient elution (e.g., 10–50% ethyl acetate in hexane) separates polar byproducts. Monitoring via thin-layer chromatography (TLC) with UV detection ensures fraction collection accuracy .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactive sites of this compound?

- Methodological Answer : Hybrid functionals like B3LYP (Becke-3-parameter Lee-Yang-Parr) with a 6-31G(d,p) basis set calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Exact exchange terms improve accuracy for thermochemical properties (e.g., atomization energy deviation <2.4 kcal/mol) . Solvent effects can be modeled using the polarizable continuum model (PCM) .

Q. What crystallographic techniques resolve protonation states and hydrogen bonding in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL software refines structures, revealing protonation sites (e.g., pyridine vs. aniline NH₂ groups) and hydrogen bond motifs (e.g., N–H⋯Br⁻ or O–H⋯O interactions). For example, derivatives like N-(6-methoxypyridin-3-yl)thiazol-2-amine exhibit 3D hydrogen-bonded networks . Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Q. How can oxidative degradation pathways of this compound be analyzed under varying pH conditions?

- Methodological Answer : Accelerated stability studies at pH 1–13 (using HCl/NaOH buffers) with LC-MS/MS identify degradation products (e.g., quinone imines or hydroxylated derivatives). Kinetic modeling (e.g., pseudo-first-order rate constants) quantifies degradation rates. Comparative studies with 2-methylaniline analogs show meta-cleavage pathways via 3-methylcatechol intermediates .

Q. What in silico and in vitro approaches assess the carcinogenic potential of this compound?

- Methodological Answer : QSAR (Quantitative Structure-Activity Relationship) models predict toxicity using descriptors like logP and electrophilicity index. Ames tests (Salmonella typhimurium strains TA98/TA100) screen mutagenicity. Structural analogs (e.g., 4,4′-methylene bis(2-methylaniline)) classified as IARC Group 2B carcinogens suggest prioritizing in vivo assays for validation .

Q. Methodological Notes

- Synthesis : Prioritize anhydrous conditions for coupling reactions to avoid hydrolysis of methoxy groups.

- Computational Modeling : Validate DFT results with experimental UV-Vis spectra for electronic transitions.

- Crystallography : Use high-resolution synchrotron sources for challenging protonation site assignments.

属性

IUPAC Name |

5-(6-methoxypyridin-3-yl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-9-3-4-10(7-12(9)14)11-5-6-13(16-2)15-8-11/h3-8H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMUHNNPHLKULG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN=C(C=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。